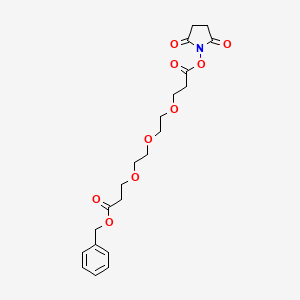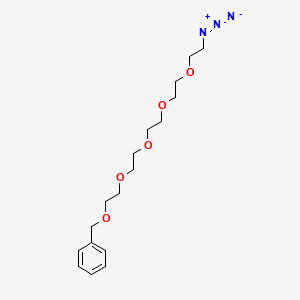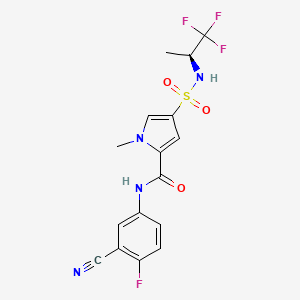
Bictegravir
Descripción general
Descripción
Bictegravir (INN; BIC, formerly known as GS-9883) is a second-generation integrase inhibitor (INSTI) class that was structurally derived from an earlier compound dolutegravir by scientists at Gilead Sciences . It is used in combination with other antiretroviral agents in the treatment of HIV infection .
Synthesis Analysis
A continuous three-step synthetic strategy was developed to prepare Bictegravir, which resulted in a better yield compared to the initial step-by-step procedure .
Molecular Structure Analysis
The molecular formula of Bictegravir is C21H18F3N3O5 . The molecular weight is 449.4 g/mol . The IUPAC name is (1 S ,11 R ,13 R )-5-hydroxy-3,6-dioxo- N - [ (2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo [11.2.1.0 2,11 .0 4,9 ]hexadeca-4,7-diene-7-carboxamide .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
HIV Post-Exposure Prophylaxis
Bictegravir, in combination with emtricitabine and tenofovir alafenamide (BIC/FTC/TAF), has been used for HIV post-exposure prophylaxis (PEP). A study conducted in Guiyang, China, found that the completion rate and adherence of this regimen were higher than those of multi-tablet preparations . This suggests that BIC/FTC/TAF could be a more effective option for PEP.
First-Line Therapy for HIV
Bictegravir has been used as a first-line therapy for people with HIV. In combination with emtricitabine and tenofovir alafenamide (BIC/FTC/TAF), it has shown good long-term outcomes in real-world scenarios . However, the study also found that older ART-naive people with HIV and those with advanced HIV disease may respond less well .
Switch Strategy in Virologically Suppressed Persons with HIV
Bictegravir has also been used as a switch strategy in virologically suppressed persons with HIV. The study found no differences in the risk of treatment failure, treatment discontinuation for toxicity, and virological failure according to groups of interest .
Mecanismo De Acción
Target of Action
Bictegravir primarily targets the HIV integrase , an enzyme encoded by the human immunodeficiency virus (HIV) that is essential for viral replication . The integrase enzyme plays a crucial role in the integration of viral DNA into the host genome, a step that is necessary for the virus to replicate and propagate .
Mode of Action
Bictegravir inhibits the action of HIV integrase by binding to the integrase-active site . This binding blocks the strand transfer step of DNA integration, thereby preventing the integration of viral DNA into the human genome . As a result, the replication and propagation of the HIV-1 virus are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by Bictegravir is the HIV replication cycle . By inhibiting the integrase enzyme, Bictegravir disrupts the integration of viral DNA into the host genome, a critical step in the HIV replication cycle . This disruption prevents the conversion of the HIV-1 provirus and halts the progression of the virus .
Pharmacokinetics
Bictegravir is primarily metabolized through the liver, with similar contributions by cytochrome P450 3A (CYP3A) and UDP glucuronosyltransferase 1A1 (UGT1A1) . The steady-state area under the concentration-time curve (AUC tau) and maximum concentration (C max) were 87538.4 ng·h/mL and 6080.0 ng/mL, respectively, 1.8 h (t max) after administration of bictegravir 50 mg once daily for 10 days in patients with HIV-1 infection .
Result of Action
The primary result of Bictegravir’s action is the prevention of HIV-1 virus replication and propagation . By inhibiting the integrase enzyme, Bictegravir prevents the integration of viral DNA into the host genome, thereby stopping the replication of the virus . This results in lower HIV blood levels, which decreases the chance of developing AIDS and HIV-related illnesses .
Action Environment
The action of Bictegravir can be influenced by environmental factors such as the presence of other drugs. For instance, inducers of CYP3A4 should be avoided as they can affect the metabolism of Bictegravir .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLUWJRYJLAZCX-LYOVBCGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027937 | |
| Record name | Bictegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
682.5±55.0 °C at 760 mmHg | |
| Record name | Bictegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This single dose medication inhibits the strand transfer of viral DNA into the human genome, preventing HIV-1 virus replication and propagation. In vitro, bictegravir has shown powerful antiviral activity against HIV-2 and various subtypes of HIV-1. It has shown synergistic effects when combined with other ARVs, including tenofovir alafenamide (TAF), emtricitabine (FTC), and darunavir (DRV). The three components of the first USA approved medication ( trade name: Biktarvy ) are as follows: Bictegravir: integrase strand transfer inhibitor; INSTI), an HIV-1 encoded enzyme necessary for viral replication. Inhibition of the integrase enzyme prevents the integration of HIV-1 into host DNA, blocking the conversion of the HIV-1 provirus and progression of the virus [FDA LABEL]. Emtricitabine: FTC, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate intracellularly. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase by competing with the substrate deoxycytidine 5'-triphosphate and by incorporating itself into viral DNA preventing DNA chain elongation [FDA LABEL]. Tenofovir Alafenamide: TAF is a phosphonamidate prodrug of tenofovir (2′-deoxyadenosine monophosphate analog). Plasma exposure to TAF leads to leakage into cells and then TAF is intracellularly converted to tenofovir by hydrolysis by cathepsin. Tenofovir is subsequently phosphorylated by cellular kinases to the metabolite tenofovir diphosphate, which is the active form of the drug. Tenofovir diphosphate inhibits HIV-1 replication by incorporating into viral DNA by the HIV reverse transcriptase, resulting in DNA chain-termination. Tenofovir diphosphate also weakly inhibits mammalian DNA polymerases [FDA LABEL]. | |
| Record name | Bictegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bictegravir | |
CAS RN |
1611493-60-7 | |
| Record name | (2R,5S,13aR)-2,3,4,5,7,9,13,13a-Octahydro-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,5-methanopyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611493-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bictegravir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1611493607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bictegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bictegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GB79LOJ07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of bictegravir?
A1: Bictegravir is a potent integrase strand transfer inhibitor (INSTI) that acts by binding to the integrase enzyme of the Human Immunodeficiency Virus (HIV) [, , , , , ]. This binding effectively blocks the enzyme's ability to integrate viral DNA into the host cell's genome, thus preventing HIV replication [, , , , ].
Q2: How does the inhibition of HIV integrase by bictegravir affect the viral life cycle?
A2: By inhibiting HIV integrase, bictegravir disrupts a crucial step in the viral life cycle: the permanent insertion of viral DNA into the host cell's DNA [, , , ]. This prevents the production of new viral proteins and the assembly of new viral particles, effectively suppressing viral replication [, , , ].
Q3: What is the molecular formula and weight of bictegravir?
A3: The molecular formula of bictegravir is C28H27F3N4O5. Its molecular weight is 556.54 g/mol [].
Q4: What types of spectroscopic data are important for characterizing bictegravir?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to identify and quantify bictegravir and its impurities [, , , , , ]. This technique provides precise information about the compound's mass and purity.
Q5: How does bictegravir perform under various storage conditions?
A5: Studies have evaluated the stability of bictegravir under various stress conditions to understand its degradation pathways []. This information is crucial for developing stable formulations and determining appropriate storage conditions.
Q6: What strategies have been explored to enhance the stability and bioavailability of bictegravir formulations?
A6: While specific formulation strategies for bictegravir are not detailed in the provided abstracts, researchers aim to optimize drug delivery and bioavailability [, ]. This might involve the exploration of various drug delivery systems, excipients, or formulation techniques.
Q7: What is the primary route of metabolism for bictegravir?
A7: Bictegravir is metabolized equally by cytochrome P450 3A (CYP3A) and uridine diphosphate-glucuronosyltransferase (UGT)1A1 enzymes [, , ]. This dual metabolism pathway is important to consider for potential drug-drug interactions.
Q8: How does bictegravir distribute within the body?
A8: Research indicates that bictegravir exhibits a low transfer rate across the placenta, suggesting limited fetal exposure during pregnancy []. Additionally, studies have explored its distribution in various bodily fluids, including seminal plasma, rectal fluid, and cervicovaginal fluid [].
Q9: What is known about the relationship between bictegravir plasma concentrations and its efficacy?
A9: Studies have investigated the relationship between bictegravir trough concentrations and its efficacy in suppressing HIV viral load [, , ]. Maintaining concentrations above the protein-adjusted effective concentration is crucial for sustained virologic suppression.
Q10: What types of in vitro assays are used to evaluate bictegravir's antiviral activity?
A10: Researchers commonly utilize cell-based assays to determine bictegravir's 50% effective concentration (EC50) against various HIV strains, including both HIV-1 and HIV-2 []. These assays are crucial for evaluating drug potency and assessing the potential for cross-resistance.
Q11: What animal models have been employed in bictegravir research?
A11: Mouse pregnancy models have been used to investigate the pharmacokinetics of bictegravir during pregnancy, providing insights into potential dosing strategies for pregnant women living with HIV []. Additionally, macaque models have been used to study the efficacy of bictegravir-containing regimens for pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) [].
Q12: What have clinical trials revealed about the efficacy and safety of bictegravir-containing regimens?
A12: Numerous clinical trials have demonstrated the safety and efficacy of bictegravir, typically in combination with emtricitabine and tenofovir alafenamide (B/F/TAF), for the treatment of HIV-1 infection in both treatment-naïve and treatment-experienced individuals [, , , ]. These trials have established B/F/TAF as a highly effective and well-tolerated treatment option for many people living with HIV.
Q13: What are the known mechanisms of resistance to bictegravir?
A13: While bictegravir demonstrates a high barrier to resistance, specific mutations in the HIV integrase enzyme, such as the Q148H/K/R substitutions, can reduce its susceptibility [, ]. Combinations of these mutations can lead to higher levels of resistance.
Q14: Does cross-resistance exist between bictegravir and other INSTIs?
A14: Yes, cross-resistance between bictegravir and other INSTIs, such as raltegravir, dolutegravir, and cabotegravir, can occur [, , , ]. The specific mutations that confer resistance can vary, and some mutations may have a greater impact on certain INSTIs than others.
Q15: What are the most clinically significant drug-drug interactions associated with bictegravir?
A15: Bictegravir is known to interact with drugs that are strong inhibitors or inducers of CYP3A and UGT1A1 enzymes [, ]. Notable interactions include those with metformin, a commonly used diabetes medication [], and polyvalent cations found in some nutritional supplements [].
Q16: What analytical methods are typically used to quantify bictegravir in biological samples?
A16: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for measuring bictegravir concentrations in biological matrices like plasma [, ]. This method offers high sensitivity and specificity, essential for accurate pharmacokinetic analysis.
Q17: What are the key parameters evaluated during the validation of analytical methods for bictegravir?
A17: Method validation ensures accuracy, precision, specificity, linearity, range, and robustness of the analytical procedure [, ]. These parameters are crucial for generating reliable and reproducible data in various experimental settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)


![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)